molecular formula C4H3ClO3S B1306187 Furan-2-sulfonyl Chloride CAS No. 52665-48-2

Furan-2-sulfonyl Chloride

Cat. No.: B1306187
CAS No.: 52665-48-2
M. Wt: 166.58 g/mol
InChI Key: IEKOSPNJXYCZHY-UHFFFAOYSA-N
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Description

Furan-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO3S. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2-sulfonyl chloride can be synthesized through the sulfonylation of furan. One common method involves the reaction of furan with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced reactors that allow for precise control of temperature and pressure. This ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to unsaturated compounds, forming new bonds.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, which can replace the chlorine atom.

    Catalysts: Metal halides like FeBr3, AlCl3, and ZnCl2 are often used to facilitate these reactions.

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Furan-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which furan-2-sulfonyl chloride exerts its effects involves the formation of sulfonyl derivatives. The sulfonyl group is highly reactive and can form stable bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as a key intermediate.

Comparison with Similar Compounds

    2-Fluorobenzenesulfonyl chloride: Used in the preparation of furan derivatives.

    2-Thiophenesulfonyl chloride: Another sulfonyl chloride used in organic synthesis.

    4-Chlorobenzenesulfonyl chloride: Commonly used in the synthesis of sulfonamides.

Uniqueness: Furan-2-sulfonyl chloride is unique due to its furan ring structure, which imparts distinct reactivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns.

Properties

IUPAC Name

furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOSPNJXYCZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383535
Record name Furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52665-48-2
Record name Furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ninety ml of water, 410 ml of conc. HCl, and 68.0 g of lithium 2-furansulfinate were stirred and cooled to 10°-15°. Liquid chlorine (12.3 ml, 39.4 g) was added dropwise over a 30-minute period. The mixture was stirred an additional 30 minutes at 5°, poured onto ice and extracted with methylene chloride. Evaporation of the methylene chloride yielded 44 g of 2-furansulfonyl chloride, b.p. 95° at 7 mm Hg; IR (neat) 3400 (m), 3120, 1800, 1550 (m), 1450 (S), 1380 (VS), 1210, 1160, 1120 (VS), 1035 (m), 1010 (VS), 913, 882 (S).
Quantity
12.3 mL
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reactant
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410 mL
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68 g
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Phosphorus pentachloride (15.29 g, 73.44 mmol) was added portionwise (caution, foaming) over 5 min at 0° C. to chlorosulfonic acid (21.39 g, 183.6 mmol) and the resulting solution was stirred at 0° C. for 10 min. Then, furan (5.0 g, 73.44 mmol) was added in one portion and the resulting dark suspension was stirred at 0° C. for 15 min during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (150 mL). The organic extract was filtered through a pad of celite, washed with brine and dried over MgSO4. The solvent was removed in vacuo to provide 2-furansulfonyl chloride as a black oil (1.01 g, 7.9%). 1H-NMR (DMSO-d6, 400 MHz) δ7.4 (d, 1H); 6.38 (d, 1H); 6.35 (d, 1H).
Quantity
15.29 g
Type
reactant
Reaction Step One
Quantity
21.39 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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